molecular formula C26H21BrN4 B14382028 4-(4-Bromophenyl)-1,3,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine CAS No. 88236-03-7

4-(4-Bromophenyl)-1,3,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine

Cat. No.: B14382028
CAS No.: 88236-03-7
M. Wt: 469.4 g/mol
InChI Key: QNTCNEUDBVHQTD-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1,3,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and multiple phenyl groups attached to a tetrahydro-tetrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1,3,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1,3,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Bromophenyl)-1,3,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1,3,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-1,3,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine is unique due to its tetrahydro-tetrazine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

88236-03-7

Molecular Formula

C26H21BrN4

Molecular Weight

469.4 g/mol

IUPAC Name

5-(4-bromophenyl)-2,3,6-triphenyl-1,6-dihydro-1,2,4,5-tetrazine

InChI

InChI=1S/C26H21BrN4/c27-22-16-18-24(19-17-22)31-26(21-12-6-2-7-13-21)28-30(23-14-8-3-9-15-23)25(29-31)20-10-4-1-5-11-20/h1-19,26,28H

InChI Key

QNTCNEUDBVHQTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NN(C(=NN2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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